molecular formula C32H47N5O6 B1244528 Zizyphine F CAS No. 55839-64-0

Zizyphine F

Cat. No.: B1244528
CAS No.: 55839-64-0
M. Wt: 597.7 g/mol
InChI Key: BRUITOXHBSVJME-IIMYRAIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zizyphine F is a cyclic peptide.

Scientific Research Applications

Cyclopeptide Alkaloids and Their Structures

Research has isolated several cyclopeptide alkaloids, including zizyphine F, from plants like Paliurus ramossisimus and Zizyphus spina-christi. These studies primarily focus on the structural characterization of these alkaloids. For example, Lin et al. (2000) identified seven zizyphine A-type cyclopeptide alkaloids, characterizing their structures using MS and NMR spectral analyses (Lin et al., 2000). Similarly, Abdel-galil and El-Jissry (1991) isolated zizyphine-F and other peptide alkaloids from Zizyphus spina-christi, elucidating their structures through spectroscopic methods and chemical degradation (Abdel-galil & El-Jissry, 1991).

Pharmacological Effects

This compound and related alkaloids have been linked to various pharmacological effects. For instance, studies on Ziziphus mucronata and Zizyphi Spinosi Semen suggest potential anxiolytic, antidepressant, and neuroprotective properties. Keugong et al. (2020) explored the anxiolytic and antidepressant-like effects of Ziziphus mucronata in a rat model, suggesting potential mechanisms related to antioxidant status and monoamine transmissions (Keugong et al., 2020). Park et al. (2004) demonstrated the neuroprotective effect of Zizyphi Spinosi Semen extract against NMDA-induced neurotoxicity in rat cerebellar granule neuron cultures (Park et al., 2004).

Synthesis and Chemical Analysis

Studies have also focused on the synthesis of cyclopeptide alkaloids, including ziziphine F. He et al. (2007) developed a highly convergent protocol for the synthesis of cyclopeptide alkaloids, exemplified by the synthesis of ziziphine N (He et al., 2007). This research aids in understanding the complex chemistry of these compounds and their potential therapeutic applications.

Taste Perception and Neurological Disorders

Zizyphus extracts, including compounds like this compound, have been studied for their impact on taste perception and the treatment of neurological disorders. Murtaza et al. (2017) investigated how zizyphine modulates calcium signaling in human taste bud cells and fat taste perception in mice, suggesting its role as a potential 'taste modifier' (Murtaza et al., 2017). Zhang et al. (2022) reviewed the neurofunctional regulation activities of Zizyphi Spinosae Semen, highlighting its potential in treating neurological disorders (Zhang et al., 2022).

Properties

55839-64-0

Molecular Formula

C32H47N5O6

Molecular Weight

597.7 g/mol

IUPAC Name

(2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-hydroxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C32H47N5O6/c1-7-19(3)26(34-30(40)27(35(5)6)20(4)8-2)31(41)37-17-14-25-28(37)32(42)36-16-9-10-23(36)29(39)33-15-13-21-11-12-22(43-25)18-24(21)38/h11-13,15,18-20,23,25-28,38H,7-10,14,16-17H2,1-6H3,(H,33,39)(H,34,40)/b15-13-/t19-,20-,23-,25-,26-,27-,28-/m0/s1

InChI Key

BRUITOXHBSVJME-IIMYRAIISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=C(O2)C=C4)O)NC(=O)[C@H]([C@@H](C)CC)N(C)C

SMILES

CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)O)NC(=O)C(C(C)CC)N(C)C

Canonical SMILES

CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)O)NC(=O)C(C(C)CC)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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